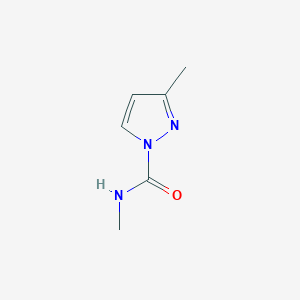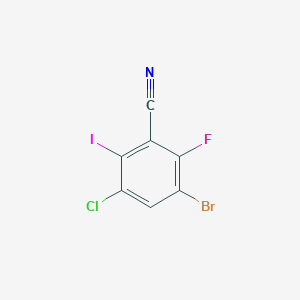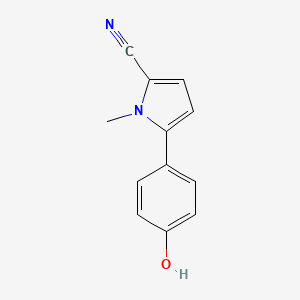![molecular formula C15H14O3 B12855650 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B12855650.png)
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol is an organic compound that features a biphenyl structure with a dioxolane ring and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol . The biphenyl structure can be introduced through Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization and coupling reactions. The use of eco-friendly reductants, such as glucose, in alkaline medium has been explored for the synthesis of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dioxolane ring can be reduced under specific conditions.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Wissenschaftliche Forschungsanwendungen
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring and biphenyl structure contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
(2-Oxo-1,3-dioxolan-4-yl)methanol: Contains a dioxolane ring and a hydroxyl group but lacks the biphenyl structure.
Uniqueness
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol is unique due to its combination of a dioxolane ring, biphenyl structure, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H14O3 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
3-[4-(1,3-dioxolan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C15H14O3/c16-14-3-1-2-13(10-14)11-4-6-12(7-5-11)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2 |
InChI-Schlüssel |
AEDFUIGHMQGJGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
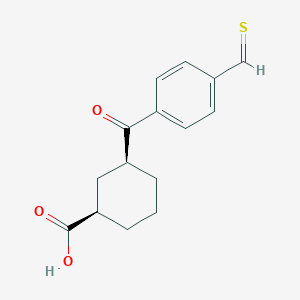
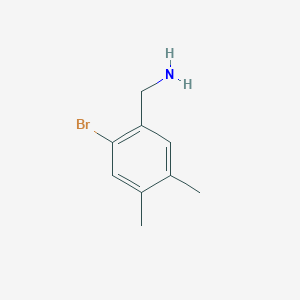
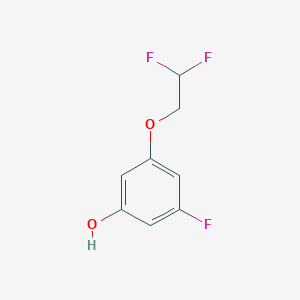
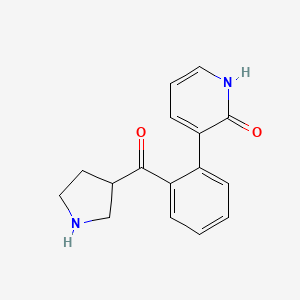
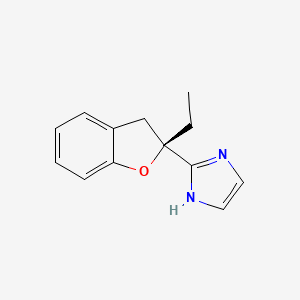
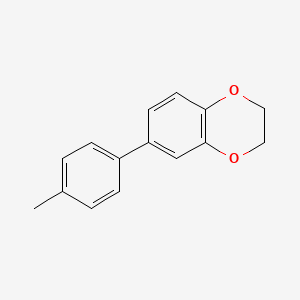

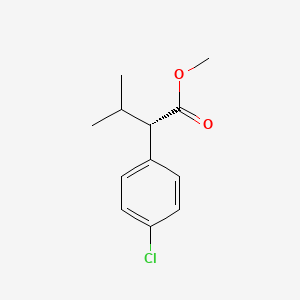
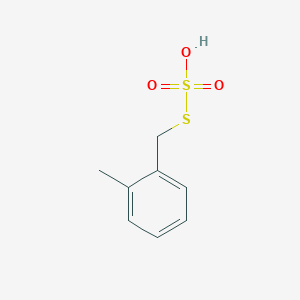
![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
